Cas no 89626-38-0 (Ac-Pro-Leu-Gly-OH)
Ac-Pro-Leu-Gly-OH Chemical and Physical Properties
Names and Identifiers
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- Glycine, N-[N-(1-acetyl-L-prolyl)-L-leucyl]-
- Ac-Pro-Leu-Gly-OH
- 89626-38-0
- MFCD00134846
- SCHEMBL11053303
- 2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid
- 2-((S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-methylpentanamido)acetic acid
- CFWJDQIPIHDYBS-RYUDHWBXSA-N
- CS-0674678
- HY-P4850
-
- MDL: MFCD00134846
- Inchi: 1S/C15H25N3O5/c1-9(2)7-11(14(22)16-8-13(20)21)17-15(23)12-5-4-6-18(12)10(3)19/h9,11-12H,4-8H2,1-3H3,(H,16,22)(H,17,23)(H,20,21)/t11-,12-/m0/s1
- InChI Key: CFWJDQIPIHDYBS-RYUDHWBXSA-N
- SMILES: O=C([C@@H]1CCCN1C(C)=O)N[C@H](C(NCC(=O)O)=O)CC(C)C
Computed Properties
- Exact Mass: 327.17942091g/mol
- Monoisotopic Mass: 327.17942091g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 23
- Rotatable Bond Count: 10
- Complexity: 478
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 116Ų
Ac-Pro-Leu-Gly-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A299230-100mg |
Ac-Pro-Leu-Gly-OH |
89626-38-0 | 100mg |
$ 335.00 | 2022-06-08 | ||
| TRC | A299230-250mg |
Ac-Pro-Leu-Gly-OH |
89626-38-0 | 250mg |
$ 695.00 | 2022-06-08 | ||
| TRC | A299230-500mg |
Ac-Pro-Leu-Gly-OH |
89626-38-0 | 500mg |
$ 1110.00 | 2022-06-08 | ||
| abcr | AB477728-250 mg |
Ac-Pro-Leu-Gly-OH; . |
89626-38-0 | 250mg |
€284.00 | 2023-06-15 | ||
| abcr | AB477728-1 g |
Ac-Pro-Leu-Gly-OH; . |
89626-38-0 | 1g |
€752.00 | 2023-06-15 | ||
| abcr | AB477728-250mg |
Ac-Pro-Leu-Gly-OH; . |
89626-38-0 | 250mg |
€378.00 | 2025-04-15 | ||
| abcr | AB477728-1g |
Ac-Pro-Leu-Gly-OH; . |
89626-38-0 | 1g |
€963.80 | 2025-04-15 | ||
| Ambeed | A645915-1g |
2-((S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-methylpentanamido)acetic acid |
89626-38-0 | 97% | 1g |
$497.0 | 2025-04-15 |
Ac-Pro-Leu-Gly-OH Suppliers
Ac-Pro-Leu-Gly-OH Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on Ac-Pro-Leu-Gly-OH
Glycine, N-[N-(1-acetyl-L-prolyl)-L-leucyl]- (CAS No. 89626-38-0): A Comprehensive Overview
Glycine, N-[N-(1-acetyl-L-prolyl)-L-leucyl]- (CAS No. 89626-38-0) is a complex peptide derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a tripeptide, is composed of glycine, L-leucine, and L-proline residues, with an acetyl group attached to the N-terminus of the proline residue. The unique structure of this compound endows it with a range of biological activities and potential therapeutic applications.
The synthesis of Glycine, N-[N-(1-acetyl-L-prolyl)-L-leucyl]- involves multiple steps, including the protection and deprotection of amino groups, as well as the formation of peptide bonds. Recent advancements in solid-phase peptide synthesis (SPPS) have significantly streamlined this process, making it more efficient and cost-effective. The use of Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups has been particularly effective in ensuring high yields and purity levels.
In terms of its biological activity, Glycine, N-[N-(1-acetyl-L-prolyl)-L-leucyl]- has been studied for its potential as a neuroprotective agent. Research has shown that this compound can modulate various signaling pathways involved in neuronal survival and function. For instance, it has been found to inhibit the activation of microglia and astrocytes, which are key players in neuroinflammation. This property makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Additionally, Glycine, N-[N-(1-acetyl-L-prolyl)-L-leucyl]- has demonstrated anti-inflammatory effects in both in vitro and in vivo models. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in a wide range of inflammatory conditions. This makes it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of Glycine, N-[N-(1-acetyl-L-prolyl)-L-leucyl]- have also been extensively studied. It has been found to have good oral bioavailability and a favorable pharmacokinetic profile, which enhances its potential for clinical applications. Preclinical studies have shown that it can effectively cross the blood-brain barrier (BBB), making it suitable for central nervous system (CNS) disorders.
Clinical trials are currently underway to evaluate the safety and efficacy of Glycine, N-[N-(1-acetyl-L-prolyl)-L-leucyl]- in various therapeutic contexts. Early results from phase I trials have indicated that the compound is well-tolerated by patients, with no significant adverse effects reported. Phase II trials are expected to provide more detailed insights into its therapeutic potential.
Beyond its therapeutic applications, Glycine, N-[N-(1-acetyl-L-prolyl)-L-leucyl]- has also found use in research settings as a tool compound for studying protein-protein interactions and signaling pathways. Its ability to modulate specific cellular processes makes it a valuable tool for understanding the underlying mechanisms of various diseases.
In conclusion, Glycine, N-[N-(1-acetyl-L-prolyl)-L-leucyl]- (CAS No. 89626-38-0) is a multifaceted compound with significant potential in both research and clinical settings. Its unique structure and biological activities make it an exciting area of focus for ongoing studies in medicinal chemistry and pharmaceutical development.
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